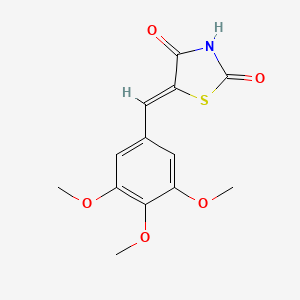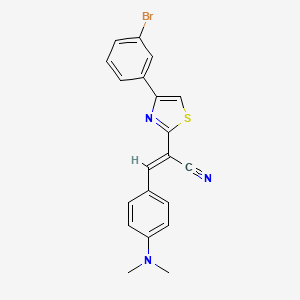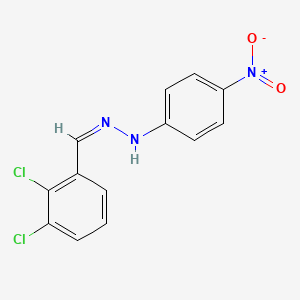
N'-(2-furylmethylene)-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-furylmethylene)-4-methoxybenzohydrazide: is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furylmethylene group attached to a methoxybenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-furylmethylene)-4-methoxybenzohydrazide typically involves the condensation reaction between 2-furylmethylene and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common solvents used in this reaction include ethanol and methanol.
Industrial Production Methods: While specific industrial production methods for N’-(2-furylmethylene)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N’-(2-furylmethylene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazone derivatives.
Aplicaciones Científicas De Investigación
N’-(2-furylmethylene)-4-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-(2-furylmethylene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
- N’-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride
- N’-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide
- N’-(2-furylmethylene)-2-(4-methoxyphenoxy)acetohydrazide
Comparison: N’-(2-furylmethylene)-4-methoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
100724-25-2 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)13(16)15-14-9-12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
Clave InChI |
NQBCPRKSJNZSHK-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694484.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B11694488.png)
![(4E)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694493.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11694499.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11694506.png)



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11694555.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)
![4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}](/img/structure/B11694582.png)
